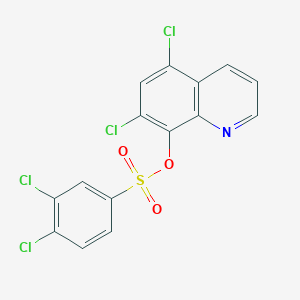

5,7-dichloro-8-quinolinyl 3,4-dichlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5,7-dichloro-8-quinolinyl 3,4-dichlorobenzenesulfonate" belongs to the broader class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as anticorrosive agents. The quinoline scaffold is a nitrogenous bicyclic heterocyclic compound, consisting of a fusion of benzene and pyridine rings, which is a key structure in many pharmacologically active compounds and industrial materials (Verma, Quraishi, & Ebenso, 2020).

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies for constructing the quinoline ring or introducing functional groups to pre-existing quinoline scaffolds. Techniques include classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green chemistry approaches. These methods aim at developing compounds with enhanced biological or physical properties by modifying the quinoline core or by creating fused ring systems (Patra & Kar, 2021).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of structural diversity due to the presence of different functional groups and the ability to form stable chelating complexes with metallic surfaces. This structural versatility allows for the tuning of electronic, optical, and biological properties, making them valuable in various applications, including as corrosion inhibitors and in drug design (Verma, Quraishi, & Ebenso, 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in numerous chemical reactions, including coordination bonding, which contributes to their effectiveness as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhances their reactivity and ability to form complexes with metals, which is crucial for their applications in corrosion inhibition and medicinal chemistry (Verma, Quraishi, & Ebenso, 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, can vary significantly based on their molecular structure and the presence of functional groups. These properties are essential for determining their suitability for different applications, including pharmaceuticals, materials science, and as industrial agents.

Chemical Properties Analysis

Quinoline derivatives demonstrate a broad spectrum of chemical properties, including biological activities such as antibacterial, antifungal, and anticancer effects. These activities are often attributed to the quinoline core's ability to interact with biological targets, disrupt biological pathways, and its role in the synthesis of complex natural products and synthetic compounds with significant pharmacological potential (Patra & Kar, 2021).

Safety and Hazards

特性

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 3,4-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl4NO3S/c16-10-4-3-8(6-12(10)18)24(21,22)23-15-13(19)7-11(17)9-2-1-5-20-14(9)15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSWDVPYIKKSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloroquinolin-8-yl 3,4-dichlorobenzene-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)

![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)

![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)

![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)

![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)